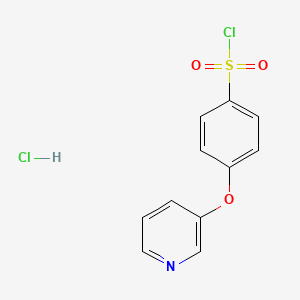

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C11H9Cl2NO3S. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Métodos De Preparación

The synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It is used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride serves as a versatile reagent in organic synthesis. It is primarily used to synthesize sulfonamide derivatives through nucleophilic substitution reactions. The sulfonyl chloride group can react with amines to form sulfonamides, which are valuable intermediates in drug development and chemical research .

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential applications in drug synthesis. It is utilized as an intermediate in the preparation of various pharmaceutical compounds, including those targeting specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis .

Biological Research

In biological research, this compound is employed for modifying biomolecules to study biological processes. Its ability to form covalent bonds with nucleophiles allows researchers to investigate protein interactions and enzyme mechanisms .

Case Study 1: Anticancer Activity

Research has demonstrated that this compound derivatives possess significant anticancer activity. In a study published in Nature, a derivative was shown to selectively inhibit D3 dopamine receptors while minimizing side effects associated with D2 receptor antagonism. This selectivity enhances its therapeutic potential in treating various cancers .

Case Study 2: Synthesis of Novel Compounds

A high-throughput screening study aimed at identifying novel D3 receptor agonists utilized this compound as a scaffold for synthesizing over 100 analogs. The structure–activity relationship (SAR) analysis revealed critical insights into how modifications at various positions affect biological activity, leading to the discovery of more potent compounds .

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparación Con Compuestos Similares

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride can be compared with similar compounds such as:

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position.

4-(Pyridin-3-yloxy)benzenesulfonyl chloride: This compound lacks the hydrochloride component but shares similar reactivity and applications

The uniqueness of this compound lies in its specific reactivity and the presence of the hydrochloride component, which can influence its solubility and reactivity in different environments.

Actividad Biológica

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a sulfonyl chloride, which is known to enhance its reactivity and biological interactions.

Chemical Structure and Properties

- Chemical Formula : C11H8ClNO3S

- Molecular Weight : 273.71 g/mol

- CAS Number : 1171901-60-2

The compound features a sulfonyl chloride group, which is a reactive functional group known to participate in various chemical reactions, including nucleophilic substitutions, making it a valuable intermediate in drug synthesis.

The biological activity of this compound can be attributed primarily to its ability to interact with biological molecules, particularly proteins and enzymes. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein function.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some sulfonamide derivatives have shown effectiveness against bacterial infections by inhibiting bacterial folate synthesis.

- Anticancer Potential : Compounds containing pyridine and sulfonyl groups have been explored for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that related compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains . -

Anticancer Activity :

In vitro studies have shown that derivatives of sulfonyl chlorides can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity . -

Toxicological Studies :

Clinical experiences have noted adverse effects associated with sulfonyl chlorides, including skin irritation and potential liver toxicity upon percutaneous absorption. These findings underscore the necessity for careful handling and evaluation of safety profiles in therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride | Anticancer (MCF-7) | 2.3 |

| Sulfanilamide | Antimicrobial | 5.0 |

| Benzene sulfonyl chloride | Hepatotoxicity (clinical cases) | N/A |

Propiedades

IUPAC Name |

4-pyridin-3-yloxybenzenesulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-13-8-10;/h1-8H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMZUVZCTQBNLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.